molecular formula C17H21ClN2O2 B14622224 N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide CAS No. 57068-74-3

N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide

Cat. No.: B14622224
CAS No.: 57068-74-3
M. Wt: 320.8 g/mol
InChI Key: KLYARDOEOYNXNI-UHFFFAOYSA-N
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Description

N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a chlorophenyl group, and a butyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide typically involves the reaction of 4-chlorophenyl isocyanate with 2-amino-2-methylpropanamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4-chlorophenyl)carbamate
  • N-Butyl-4-chloro-N-ethylbenzamide
  • 4-Chlorobutylcathinone

Uniqueness

N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide stands out due to its unique combination of an oxazole ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar molecules.

Properties

CAS No.

57068-74-3

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

N-butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H21ClN2O2/c1-4-5-10-20(16(21)12(2)3)17-19-15(11-22-17)13-6-8-14(18)9-7-13/h6-9,11-12H,4-5,10H2,1-3H3

InChI Key

KLYARDOEOYNXNI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C2=CC=C(C=C2)Cl)C(=O)C(C)C

Origin of Product

United States

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